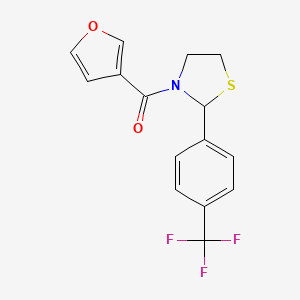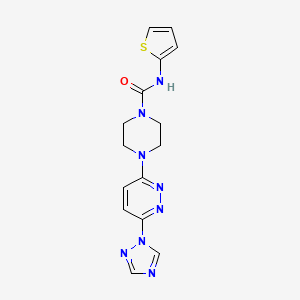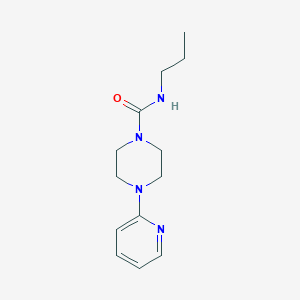
1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylsulfonyl group attached to a piperidine ring, which is further connected to a pyrrole ring via an ethanone linker. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperidine and pyrrole intermediates. One common method involves the reaction of 4-(phenylsulfonyl)piperidine with 2-bromo-1-(1H-pyrrol-1-yl)ethanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance the reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of human error.
化学反应分析
Types of Reactions
1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the ethanone linker can be reduced to form alcohol derivatives.
Substitution: The piperidine and pyrrole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the substituents, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperidine and pyrrole compounds.
科学研究应用
1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and receptors, modulating their activity. The piperidine and pyrrole rings contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-imidazol-1-yl)ethanone
- 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-thiazol-1-yl)ethanone
Uniqueness
1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine and pyrrole rings, along with the phenylsulfonyl group, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
属性
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(14-18-10-4-5-11-18)19-12-8-16(9-13-19)23(21,22)15-6-2-1-3-7-15/h1-7,10-11,16H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCGHAORPGJLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid](/img/structure/B2903273.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2903275.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2903277.png)

![2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2903279.png)
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903280.png)
![[4-(Benzyloxy)phenyl]methanethiol](/img/structure/B2903284.png)
![4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-4-oxo-butyric acid](/img/structure/B2903285.png)
![3-benzyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2903286.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(phenylsulfanyl)butanamide](/img/structure/B2903291.png)
![[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2903292.png)
